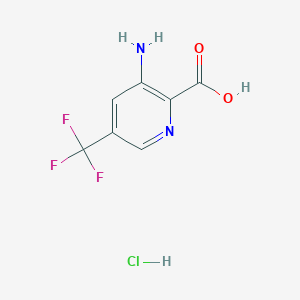

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

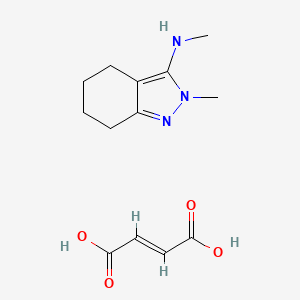

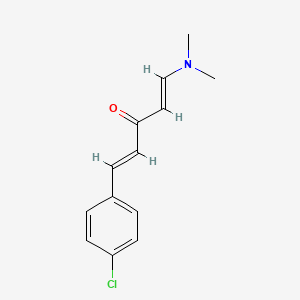

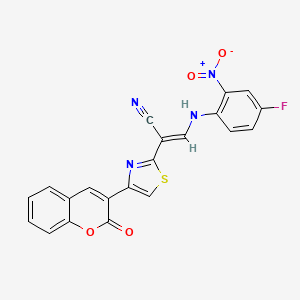

3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride is an intermediate used in the synthesis of various agrochemical and pharmaceutical compounds . It is characterized by the presence of a fluorine atom and a pyridine in its structure .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound consists of three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates, including this compound, are important ingredients for the development of many agrochemical and pharmaceutical compounds . They are used in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a pyridine in the structure of this compound bestows many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación

Metalations and Functionalizations of Pyridines

One study explores the regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, converting them into various carboxylic acids. This work highlights the potential of such compounds in selective deprotonation and subsequent carboxylation reactions, facilitating the synthesis of structurally diverse molecules (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Sulfonamides as Cyclisation Terminators

Another application is in the catalysis of cyclization reactions. Trifluoromethanesulfonic acid, for instance, has been shown to be an effective catalyst for inducing cyclisations of homoallylic sulfonamides to pyrrolidines, demonstrating the compound's role in forming polycyclic systems through cationic cascades terminated by sulfonamide groups (Haskins & Knight, 2002).

Synthesis of Furo[3,2-c]pyridinium Tosylates

The synthesis and reactions of 5-Aminofuro[3,2-c]pyridinium tosylates further illustrate the compound's utility in generating novel heterocyclic structures. These reactions offer pathways to various furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters, expanding the toolbox for heterocyclic chemistry (Bencková & Krutošíková, 1999).

Reactivity Toward Zn(II) Salts

Research on the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under different conditions has unveiled diverse coordination polymers and discrete metallomacrocycle formations. These findings are crucial for material science, especially in the design of coordination polymers with specific properties (Ghosh, Savitha, & Bharadwaj, 2004).

Hydrogen-Bonding Networks

The crystal structure analysis of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network, providing insights into the structural basis for material properties that could influence the development of new materials (Ye & Tanski, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2.ClH/c8-7(9,10)3-1-4(11)5(6(13)14)12-2-3;/h1-2H,11H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXIZAAPUVVIQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137628-57-8 |

Source

|

| Record name | 3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

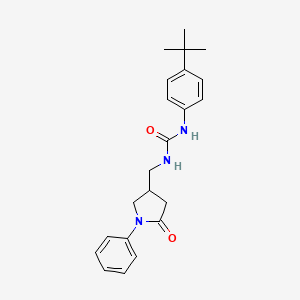

![N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide](/img/structure/B2762430.png)

![2-[[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide](/img/structure/B2762432.png)